molecular formula C10H10N2 B12815909 (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile

(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B12815909
M. Wt: 158.20 g/mol
InChI Key: XKONKLWRRARSPK-JTQLQIEISA-N
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Description

(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone, an amino group, and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.

    Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure hydrogenation reactors, efficient catalysts for cyanation, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted indene derivatives.

Scientific Research Applications

(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene backbone provides structural stability. The nitrile group may participate in interactions with metal ions or other functional groups, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile group.

    2,3-Dihydro-1H-indene-5-carbonitrile: Lacks the amino group but shares the indene and nitrile structure.

Uniqueness

(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile is unique due to its chiral nature and the presence of both amino and nitrile functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H10N2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,10H,3-4,12H2/t10-/m0/s1

InChI Key

XKONKLWRRARSPK-JTQLQIEISA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)C#N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

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